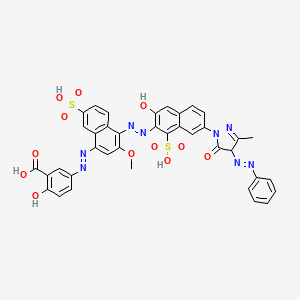
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a unique organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxyethyl and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with carboxyethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
1-Carboxyethyl-4,4’-bipyridine: Known for its photochromic properties and used in metal-organic frameworks.
1-Carboxyethyl-2-phenylthiophenylacetic acid:
Uniqueness: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its unique pyrrolidine ring structure and the presence of both carboxyethyl and oxo groups. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H11NO5 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
1-(1-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-4(7(11)12)9-5(8(13)14)2-3-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
SMNZRNHRKMEAHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C(CCC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


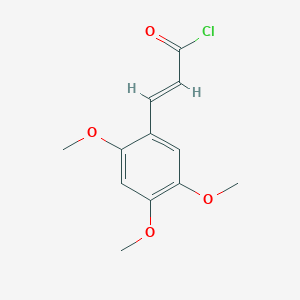
![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)


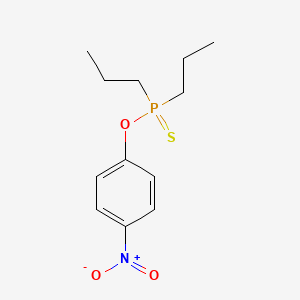

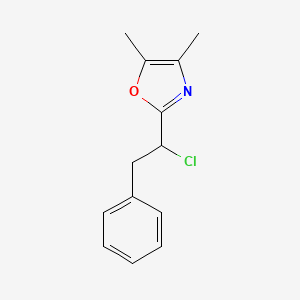

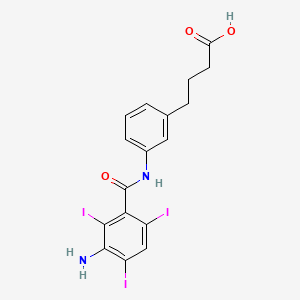
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)

![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

